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Introduction
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit

of the Polycomb Repressive Complex 2 (PRC2). As a key epigenetic regulator, EZH2 plays a

critical role in cellular processes such as proliferation and differentiation by catalyzing the

trimethylation of histone H3 at lysine 27 (H3K27me3), a hallmark of transcriptionally silent

chromatin. Dysregulation of EZH2 activity is implicated in the pathogenesis of numerous

cancers, making it a compelling therapeutic target.

GSK503 is a potent and specific small-molecule inhibitor of EZH2. Its high selectivity and

robust cellular activity make it an invaluable chemical probe for elucidating the biological

functions of EZH2 and for preclinical validation of EZH2 inhibition as a therapeutic strategy.

This guide provides a comprehensive overview of the biochemical and cellular properties of

GSK503, detailed experimental protocols for its use, and a summary of its in vivo activity.

Data Presentation
Table 1: Biochemical Potency and Selectivity of GSK503
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Target Parameter Value Notes

EZH2 Ki ~3 nM

EZH2 IC50 8 nM

EZH1 IC50 633 nM
~79-fold selectivity for

EZH2 over EZH1.

Other

Methyltransferases
Selectivity >4000-fold

Assessed against a

panel of 20 other

human

methyltransferases.

Table 2: Cellular and In Vivo Activity of GSK503
Assay Type Model System Effect

Cellular H3K27me3 Levels Various cell lines
Reduces global H3K27me3

levels.

Cell Proliferation
Diffuse Large B-cell

Lymphoma (DLBCL) cell lines
Inhibits cell growth.[1]

In Vivo H3K27me3 Levels C57BL/6 mice (splenocytes)
Reduced H3K27me3 levels at

150 mg/kg, i.p.[1]

In Vivo Tumor Growth
SCID mice with SUDHL4 and

SUDHL6 xenografts

Inhibits tumor growth at 150

mg/kg daily, i.p.[1]

In Vivo Tumor Growth &

Metastasis

C57Bl/6 mice with B16-F10

melanoma tumors

Reduces tumor growth and

abolishes metastasis.[1]

Immune Modulation
Mouse model of Lynch

Syndrome

Increases CD4+ and CD8+ T

cells; reduces adenoma

multiplicity.[2]

Signaling Pathway and Mechanism of Action
GSK503 is an S-adenosyl-L-methionine (SAM)-competitive inhibitor of EZH2.[3] EZH2 is the

catalytic core of the PRC2 complex, which also includes the core subunits EED and SUZ12.
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This complex is responsible for the methylation of H3K27. By binding to the SAM pocket of

EZH2, GSK503 prevents the transfer of a methyl group to histone H3, leading to a decrease in

H3K27me3 levels and subsequent de-repression of PRC2 target genes.
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Mechanism of GSK503 Action on the EZH2 Pathway.

Experimental Protocols
The following are detailed methodologies for key experiments to characterize GSK503 as a

chemical probe for EZH2.

Biochemical EZH2 Inhibition Assay (Radiometric Filter
Binding)
This assay quantifies the enzymatic activity of the PRC2 complex and the inhibitory potential of

GSK503 by measuring the incorporation of a radiolabeled methyl group onto a histone

substrate.

Materials:

Recombinant human 5-component PRC2 complex (EZH2/EED/SUZ12/RbAp48/AEBP2)

Histone H3 peptide (e.g., residues 21-44) or core histones as substrate

S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

GSK503 stock solution (e.g., 10 mM in DMSO)
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Assay Buffer: 50 mM Tris-HCl pH 8.5, 10 mM MgCl₂, 4 mM DTT

Stop Solution: 500 µM unlabeled SAM or 7.5 M Guanidine Hydrochloride

Filter plates (e.g., 96-well glass fiber)

Scintillation fluid

Microplate scintillation counter

Procedure:

Compound Dilution: Prepare a serial dilution of GSK503 in DMSO. Further dilute in Assay

Buffer to achieve the desired final concentrations. Include a DMSO-only vehicle control.

Reaction Setup: In a 96-well plate, add 2 µL of the diluted GSK503 or DMSO control.

Enzyme and Substrate Addition: Add 23 µL of a master mix containing the PRC2 complex

and histone substrate diluted in Assay Buffer. Typical final concentrations are in the low nM

range for PRC2 and µM range for the histone substrate.

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor

to bind to the enzyme.

Reaction Initiation: Start the reaction by adding 5 µL of [³H]-SAM (e.g., 1 µM final

concentration). The final reaction volume is 30 µL.

Incubation: Incubate the plate at 30°C for 60 minutes. This time should be within the linear

range of the reaction.

Reaction Termination: Stop the reaction by adding 10 µL of Stop Solution.

Detection:

Transfer the reaction mixture to a filter plate.

Wash the filter plate multiple times with a wash buffer (e.g., 75 mM phosphoric acid or

10% TCA) to remove unincorporated [³H]-SAM.
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Dry the filter plate completely.

Add scintillation fluid to each well and measure radioactivity using a microplate scintillation

counter.

Data Analysis: Calculate the percent inhibition for each GSK503 concentration relative to the

DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic

equation.

Cellular H3K27me3 Western Blot Assay
This protocol assesses the ability of GSK503 to inhibit EZH2 activity within cells by measuring

the global levels of H3K27me3.

Materials:

DLBCL cell line (e.g., SUDHL-6) or other cancer cell line of interest

Complete cell culture medium

GSK503 stock solution (10 mM in DMSO)

RIPA buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and electrophoresis apparatus

PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (loading control)

HRP-conjugated secondary antibody

Chemiluminescent substrate and imaging system

Procedure:
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Cell Seeding and Treatment: Seed cells in 6-well plates at a density that allows for

logarithmic growth during the treatment period. Allow cells to adhere overnight (for adherent

cells). Treat cells with a range of GSK503 concentrations (e.g., 10 nM to 10 µM) or a DMSO

vehicle control for 72-96 hours.

Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells in RIPA buffer.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

Sample Preparation: Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli

sample buffer.

Western Blotting:

Separate the proteins by SDS-PAGE (a 15% gel is suitable for histones) and transfer them

to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies against H3K27me3 and total Histone H3

overnight at 4°C.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary

antibody for 1 hour at room temperature.

Detect the signal using a chemiluminescent substrate.

Data Analysis: Quantify the band intensities for H3K27me3 and total H3. Normalize the

H3K27me3 signal to the total Histone H3 signal to determine the relative reduction in

methylation.

Cell Proliferation Assay
This assay determines the effect of GSK503 on the growth and viability of cancer cell lines.

Materials:
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Cancer cell line of interest

96-well cell culture plates

GSK503 stock solution (10 mM in DMSO)

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

Plate reader

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000

cells/well) and allow them to adhere/recover overnight.

Compound Treatment: Prepare serial dilutions of GSK503 in complete cell culture medium.

Add the diluted compound to the wells, ensuring the final DMSO concentration is consistent

and low (e.g., <0.1%). Include a DMSO-only vehicle control.

Incubation: Incubate the plates for an extended period, typically 6-7 days, to allow for the

anti-proliferative effects of epigenetic inhibitors to manifest. Replenish the medium with the

compound every 3-4 days if necessary.

Viability Assessment: At the end of the incubation period, assess cell viability using a suitable

reagent according to the manufacturer's instructions.

Data Analysis: Measure the signal (absorbance or luminescence) using a plate reader.

Calculate the percentage of cell viability relative to the vehicle control and determine the

IC50 value for cell growth inhibition.

Experimental and logical relationship diagrams
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Workflow for characterizing GSK503 as an EZH2 probe.
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Key characteristics defining GSK503 as a chemical probe.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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